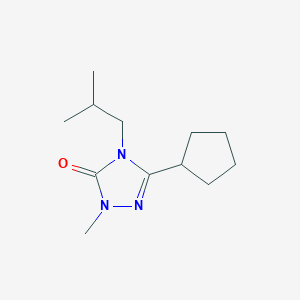
3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, commonly known as CP-945,598, is a novel compound that belongs to the class of triazolopyrimidines. It has been extensively studied for its potential applications in the field of neuroscience and neuropharmacology. CP-945,598 has been found to exhibit potent and selective antagonism towards the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of 1,2,4-triazole derivatives involves complex reactions that yield compounds with varying substituents, demonstrating the versatility of triazole chemistry. For instance, research has explored the cyclization reactions of semicarbazides in alkaline medium to obtain substituted 1,2,4-triazoles, highlighting the methodological advancements in synthesizing these compounds (Pitucha et al., 2009). Similarly, the condensation of aminoazoles with β-ketoacetal or β-ketoaldehyde results in the formation of azolo[a]pyrimidines and azoloquinazolines, showcasing the structural diversity achievable through different synthetic routes (Bajwa & Sykes, 1979).
Antioxidant Activity and Physicochemical Properties
Several studies have focused on the antioxidant activities of 1,2,4-triazole derivatives, indicating their potential in mitigating oxidative stress. For example, novel 1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant activities, showing promising results compared to standard antioxidants (Yüksek et al., 2015). The synthesis and titration in non-aqueous mediums of these compounds reveal their physicochemical properties, including acidity levels determined by potentiometric titration with tetrabutylammonium hydroxide (Yüksek et al., 2005).
Molecular Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of 1,2,4-triazole derivatives. These studies provide insights into the electronic behavior and stability of these compounds, which are crucial for their potential applications in various scientific and industrial fields (Gökce et al., 2014).
Biological Evaluation
Beyond their physicochemical properties, 1,2,4-triazole derivatives have also been subject to biological evaluation to determine their antimicrobial and antioxidant potentials. Such studies are foundational for developing new compounds with potential therapeutic applications, underscoring the importance of triazole derivatives in medicinal chemistry (Aktas-Yokus et al., 2015).
Propiedades
IUPAC Name |
5-cyclopentyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(2)8-15-11(10-6-4-5-7-10)13-14(3)12(15)16/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOIEVOWRTZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN(C1=O)C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

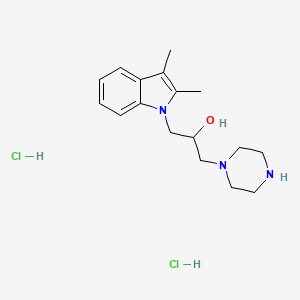
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)

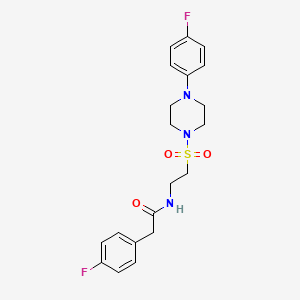
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
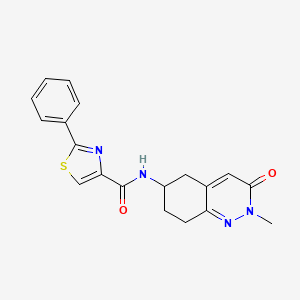
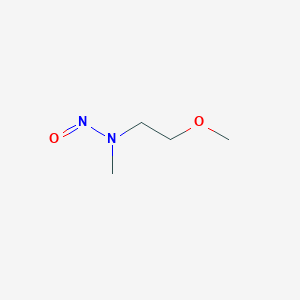
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)
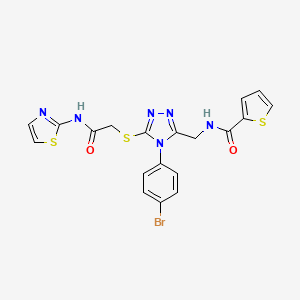
![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)
![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)
![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)